molecular formula C12H12N2O3 B1453807 1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1281449-88-4

1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B1453807
CAS No.: 1281449-88-4
M. Wt: 232.23 g/mol
InChI Key: QCSVQYLQXBJCFA-UHFFFAOYSA-N
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Description

1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a 2-methoxybenzyl group at the 1-position and a carboxylic acid moiety at the 4-position of the pyrazole ring. This compound is structurally related to a family of heterocyclic acids with diverse applications in medicinal chemistry and materials science. The presence of the 2-methoxyphenylmethyl substituent may influence its physicochemical properties, such as solubility and acidity, compared to simpler pyrazole-carboxylic acids.

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-11-5-3-2-4-9(11)7-14-8-10(6-13-14)12(15)16/h2-6,8H,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSVQYLQXBJCFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. The pyrazole scaffold is known for its pharmacological versatility, exhibiting properties such as anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, supported by case studies, research findings, and data tables.

Chemical Structure

The structure of this compound can be described as follows:

  • Chemical Formula : C12H13N3O3
  • Molecular Weight : 233.25 g/mol

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, demonstrate significant anticancer properties. A study evaluated various pyrazole compounds against several cancer cell lines, revealing promising cytotoxic effects.

Cell LineIC50 (µM)
HeLa (Cervical)5.67
A549 (Lung)7.23
MCF-7 (Breast)6.15
HCT116 (Colon)8.45

These findings suggest that this compound may inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been widely documented. In a study focusing on the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), this compound showed a significant reduction in prostaglandin E2 production, indicating its effectiveness in mitigating inflammatory responses.

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound7885
Aspirin9092

This suggests that the compound could serve as a lead for developing new anti-inflammatory agents.

Antimicrobial Activity

The antimicrobial properties of the compound were assessed against various bacterial strains. The results indicated that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These findings highlight the potential of this pyrazole derivative as an antimicrobial agent.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

  • Study on Anticancer Activity : A recent study demonstrated that a series of substituted pyrazoles exhibited significant cytotoxicity against various cancer cell lines, with some derivatives showing IC50 values below 10 µM, indicating strong anticancer potential .
  • Research on Anti-inflammatory Effects : Another investigation revealed that derivatives with methoxy substituents significantly inhibited COX enzymes, suggesting their utility in treating inflammatory diseases .
  • Antimicrobial Assessment : A comparative study on different pyrazole compounds highlighted the effectiveness of certain derivatives against resistant bacterial strains, paving the way for new antimicrobial therapies .

Scientific Research Applications

The search results provide information about the chemical compound "1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid" and its related derivatives, but do not offer specific applications of the compound . The search results include related research and studies of similar compounds .

General Information
this compound is a pyrazole derivative with a methoxyphenylmethyl substituent at the 1-position and a carboxylic acid group at the 4-position of the pyrazole ring .

Related Research
The search results refer to studies involving pyrazole carboxylic acid derivatives, highlighting their diverse applications in medicinal chemistry and pharmacology :

  • Xanthine Oxidase Inhibitors: 1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid is a xanthine oxidoreductase (XOR) inhibitor .
  • Angiotensin II Antagonists: Derivatives of 1H-pyrazole-5-carboxylates and 4-aryl-1H-imidazole-5-carboxylates have been explored as potential angiotensin II antagonists .
  • Antimicrobial and Anticancer Agents: Some synthesized 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters were evaluated in vitro for their antimicrobial and anticancer potential .
  • Pyrazoles as Fungicides: 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid is effective for the reduction of mycotoxin contamination in plants .
  • GPCR Modulators: 1H-pyrazole-4-carboxylic acid ethyl esters have been studied as human neutrophil chemotaxis inhibitors .

Comparison with Similar Compounds

Substituent Impact :

  • Electron-Withdrawing Groups (e.g., Cl) : May lower pKa of the carboxylic acid, increasing acidity .
  • Steric Effects : Ortho-substituted derivatives (e.g., 2-methoxy or 2-chloro) introduce steric hindrance, possibly affecting reactivity or binding in biological systems .

Physicochemical Properties

While explicit data (e.g., pKa, log P) for this compound is unavailable, inferences can be drawn from analogues:

  • 1-Methyl-1H-pyrazole-4-carboxylic acid : Simpler structure with lower log P (predicted ~0.5) due to polar carboxylic acid and methyl groups .
  • ML-194 : Methyl ester derivative has higher lipophilicity (log P ~3.2) due to aromatic and thioamide substituents .
  • 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid : Bulky phenyl groups increase log P (~3.5) and reduce aqueous solubility .

The 2-methoxybenzyl group in the target compound likely confers intermediate lipophilicity (log P ~2.0–2.5) compared to methyl and phenyl derivatives.

Preparation Methods

Substitution/Hydrolysis and Condensation/Cyclization Approach

A method similar to that described for related pyrazole carboxylic acids involves:

  • Substitution/Hydrolysis Reaction:
    An α,β-unsaturated ester intermediate is reacted with a suitable halide (e.g., 2-methoxybenzyl halide) under low temperature in an organic solvent with an acid-binding agent. This step introduces the 2-methoxybenzyl group at the α-position. Subsequent hydrolysis with alkali yields an α-substituted intermediate.

  • Condensation/Cyclization Reaction:
    The intermediate is then reacted with hydrazine or methylhydrazine aqueous solution in the presence of a catalyst such as potassium iodide or sodium iodide. This leads to cyclization forming the pyrazole ring. Acidification precipitates the crude pyrazole-4-carboxylic acid, which is purified by recrystallization from aqueous alcohol mixtures (methanol, ethanol, or isopropanol with water in 35-65% proportions).

Reaction conditions:

  • Temperature control during addition (e.g., -30°C to room temperature) is critical for selectivity.
  • Refluxing during recrystallization ensures purity and yield optimization.

Yields and Purity:

  • Reported yields for similar compounds range from 75% to 80% with purity above 99% by HPLC analysis.

This method is adaptable for this compound by using 2-methoxybenzyl halide as the alkylating agent in the substitution step.

Hydrazone Formation and Vilsmeier-Haack Reaction (Related Pyrazole Derivatives)

Another approach, useful for pyrazole-4-carbaldehydes and related compounds, involves:

  • Formation of phenylhydrazones by reacting phenylhydrazine derivatives with substituted aryl methyl ketones.
  • Treatment of hydrazones with Vilsmeier-Haack reagent (POCl3 in DMF) at 80–90°C to form pyrazole-4-carbaldehydes.
  • Subsequent oxidation or functional group modification can yield pyrazole-4-carboxylic acids.

This method is well-documented for various substituted phenyl groups and can be adapted for the 2-methoxyphenyl substituent by starting with the corresponding ketone.

Comparative Data Table of Preparation Methods

Preparation Step Method Description Key Reagents/Catalysts Reaction Conditions Yield (%) Purity (HPLC %) Notes
Substitution/Hydrolysis α,β-unsaturated ester + 2-methoxybenzyl halide Acid-binding agent, alkali Low temp (-30°C to RT), organic solvent ~75-80 >99 Requires strict temperature control
Condensation/Cyclization Intermediate + methylhydrazine + KI/NaI catalyst Methylhydrazine aqueous solution Low temp condensation, acidification - - Recrystallization from aqueous alcohol
Hydrazone Formation + VH reagent Phenylhydrazine + aryl methyl ketone + POCl3/DMF POCl3, DMF (anhydrous) 80-90°C, 4 h Good - Produces pyrazole-4-carbaldehydes

Research Findings and Notes

  • Catalyst Selection: Potassium iodide and sodium iodide are effective catalysts for the condensation/cyclization step, promoting high selectivity and yield.
  • Solvent System: Recrystallization solvents combining alcohols (methanol, ethanol, isopropanol) and water in 35-65% ratios improve purity and crystallinity.
  • Temperature Control: Low temperature during substitution and condensation steps is crucial to minimize side reactions and improve regioselectivity.
  • Purification: Recrystallization is preferred over chromatography for scale-up due to cost and simplicity.
  • Adaptability: The described methods are adaptable to various substituted benzyl groups, including 2-methoxyphenyl, by selecting appropriate starting halides or ketones.

Q & A

Q. What are the common synthetic routes for 1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

Answer: Synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or aldehydes. For example:

  • Cyclocondensation : Ethyl acetoacetate reacts with phenylhydrazine derivatives in the presence of DMF-DMA (dimethylformamide dimethyl acetal) to form pyrazole esters, followed by alkaline hydrolysis to yield the carboxylic acid .
  • Vilsmeier Reaction : Pyrazole carboxaldehydes are synthesized via formylation of N-substituted pyrazoles and oxidized to carboxylic acids using KMnO₄ or other oxidizing agents .

Q. Table 1: Comparative Synthesis Methods

MethodStarting MaterialsCatalyst/ConditionsYield (%)Reference
CyclocondensationEthyl acetoacetate, phenylhydrazineDMF-DMA, basic hydrolysis60-75
Vilsmeier OxidationN-substituted pyrazole, POCl₃KMnO₄ in acidic medium50-65

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, O–CH₃ at ~1250 cm⁻¹) .
  • NMR : ¹H NMR confirms substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; pyrazole protons at δ 7.5–8.5 ppm) .
  • X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., torsion angles between pyrazole and methoxyphenyl groups) .

Q. Table 2: Key Spectral Data

TechniqueKey Peaks/ParametersStructural InsightReference
FT-IR1695 cm⁻¹ (C=O), 1248 cm⁻¹ (O–CH₃)Carboxylic acid and methoxy groups
¹³C NMRδ 165.2 (C=O), δ 55.8 (O–CH₃)Substituent confirmation
XRDDihedral angle: 12.5° between ringsPlanarity of the molecule

Advanced Research Questions

Q. How can computational methods (e.g., DFT) complement experimental data in analyzing electronic properties?

Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict:

  • HOMO-LUMO gaps : Correlate with reactivity (e.g., lower gaps enhance electrophilic substitution).
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., negative charge localization on the carboxylic group) .

Q. Methodological Steps :

Optimize geometry using Gaussian02.

Compare theoretical vs. experimental IR/NMR spectra to validate models .

Q. How do physicochemical properties (pKa, log P) influence bioactivity, and how are they determined?

Answer:

  • pKa : Measured via potentiometric titration (e.g., pKa ~3.2 for the carboxylic group, affecting solubility at physiological pH) .
  • log P : Determined using shake-flask/HPLC methods (log P ~1.8 indicates moderate lipophilicity, influencing membrane permeability) .

Q. Table 3: Physicochemical Parameters

PropertyValueMethodBioactivity ImplicationReference
pKa3.2Potentiometric titrationEnhanced solubility in plasma
log P1.8HPLC (C18 column, MeOH/H₂O)Moderate blood-brain barrier penetration

Q. What strategies resolve contradictions between experimental and theoretical spectral data?

Answer:

  • Vibrational Assignments : Compare DFT-calculated IR frequencies with experimental data; adjust scaling factors (0.96–0.98) for anharmonicity .
  • NMR Chemical Shifts : Use gauge-independent atomic orbital (GIAO) methods to account for solvent effects (e.g., DMSO vs. CDCl₃) .

Q. How is X-ray crystallography used to confirm stereochemical outcomes?

Answer: Single-crystal XRD at 294 K with Mo-Kα radiation (λ = 0.71073 Å) reveals:

  • Hydrogen Bonding : O–H···N interactions stabilize the crystal lattice .
  • Torsion Angles : Confirm non-planar arrangement of substituents (e.g., 15.7° between pyrazole and methoxyphenyl groups) .

Q. Table 4: Crystallographic Data

ParameterValueReference
Space GroupP 1
R Factor0.072
Bond Length (C=O)1.214 Å

Q. What safety protocols are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of dust .
  • Storage : Store at –20°C in airtight containers .

Q. How are bioactivity studies designed to assess pharmacological potential?

Answer:

  • In Vitro Assays : Screen against enzyme targets (e.g., COX-2) using fluorescence polarization .
  • ADMET Prediction : Use SwissADME to predict absorption, metabolism, and toxicity profiles .

Q. Methodological Workflow :

Synthesize derivatives with varied substituents.

Validate purity via HPLC (>95%).

Perform dose-response assays (IC₅₀ determination) .

Q. How can reaction conditions be optimized for decarboxylative N-alkylation?

Answer:

  • Catalyst Screening : Ru(bpy)₃²⁺ enhances cross-coupling efficiency under blue LED light .
  • Solvent Optimization : Use DCE/HFIP (2:1) for improved solubility and reaction rates .

Q. Table 5: Catalytic Optimization

CatalystSolventYield (%)Reference
Ru(dtbbpy)₃DCE/HFIP82
Ir(ppy)₃THF45

Q. What analytical methods validate purity and stability under storage conditions?

Answer:

  • HPLC : C18 column, gradient elution (MeOH/H₂O + 0.1% TFA) to detect degradation products .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor via TLC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid

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